molecular formula C8H8N2O4 B2859748 Methyl 2-(3-nitropyridin-2-yl)acetate CAS No. 1610729-62-8

Methyl 2-(3-nitropyridin-2-yl)acetate

Cat. No.: B2859748
CAS No.: 1610729-62-8
M. Wt: 196.162
InChI Key: ACNDZLQIDQZLAZ-UHFFFAOYSA-N
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Description

Methyl 2-(3-nitropyridin-2-yl)acetate is an organic compound with the molecular formula C8H8N2O4 It is a derivative of pyridine, a six-membered aromatic ring containing one nitrogen atom The compound is characterized by the presence of a nitro group at the third position of the pyridine ring and a methyl ester group at the second position of the acetic acid moiety

Mechanism of Action

Target of Action

Nitropyridine derivatives have been found to interact with multiple receptors

Mode of Action

Nitropyridines generally undergo reactions with N2O5 in an organic solvent to give the N-nitropyridinium ion .

Biochemical Pathways

Nitropyridine derivatives are known to have diverse biological activities , suggesting that they may interact with multiple biochemical pathways.

Result of Action

Nitropyridine derivatives are known to have diverse biological activities , suggesting that they may have multiple effects at the molecular and cellular level.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(3-nitropyridin-2-yl)acetate typically involves the nitration of a pyridine derivative followed by esterification. One common method involves the reaction of 2-methyl-3-nitropyridine 1-oxide with acetic anhydride in the presence of a catalyst. The reaction is carried out at elevated temperatures, typically around 110°C, to facilitate the formation of the desired ester .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(3-nitropyridin-2-yl)acetate undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

    Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas and palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Hydrolysis: Aqueous solutions of hydrochloric acid or sodium hydroxide.

Major Products Formed

    Reduction: Methyl 2-(3-aminopyridin-2-yl)acetate.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

    Hydrolysis: 2-(3-nitropyridin-2-yl)acetic acid.

Scientific Research Applications

Methyl 2-(3-nitropyridin-2-yl)acetate has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly those targeting the central nervous system.

    Material Science: It is used in the synthesis of novel materials with specific electronic or optical properties.

    Biological Studies: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Comparison with Similar Compounds

Methyl 2-(3-nitropyridin-2-yl)acetate can be compared with other nitropyridine derivatives, such as:

    Methyl 2-(4-nitropyridin-3-yl)acetate: Similar structure but with the nitro group at a different position, leading to different reactivity and biological activity.

    Methyl 2-(2-nitropyridin-3-yl)acetate: The nitro group is adjacent to the ester group, which can influence the compound’s stability and reactivity.

    Methyl 2-(3-nitropyridin-4-yl)acetate:

Properties

IUPAC Name

methyl 2-(3-nitropyridin-2-yl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O4/c1-14-8(11)5-6-7(10(12)13)3-2-4-9-6/h2-4H,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACNDZLQIDQZLAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=C(C=CC=N1)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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